![molecular formula C19H44N8 B14336544 2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane CAS No. 109356-09-4](/img/structure/B14336544.png)
2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,9,12,16,19,23,26-Octaazaspiro[1313]heptacosane is a complex organic compound characterized by its unique spiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include amines, aldehydes, and catalysts that facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
化学反応の分析
Types of Reactions
2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents include acids, bases, and solvents that facilitate the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions may produce compounds with different functional groups.
科学的研究の応用
2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
類似化合物との比較
2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane can be compared with other similar compounds, such as:
This compound-6,8,20,22-tetraone: This compound has additional functional groups that may alter its chemical properties and reactivity.
Heptacosane: Although structurally different, heptacosane can serve as a reference for understanding the unique features of the spiro structure in this compound.
The uniqueness of this compound lies in its spiro structure, which imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
109356-09-4 |
|---|---|
分子式 |
C19H44N8 |
分子量 |
384.6 g/mol |
IUPAC名 |
2,5,9,12,16,19,23,26-octazaspiro[13.13]heptacosane |
InChI |
InChI=1S/C19H44N8/c1-3-20-7-11-24-15-19(16-25-12-8-21-4-1)17-26-13-9-22-5-2-6-23-10-14-27-18-19/h20-27H,1-18H2 |
InChIキー |
VBYBLNVYWLNCBW-UHFFFAOYSA-N |
正規SMILES |
C1CNCCNCC2(CNCCNC1)CNCCNCCCNCCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



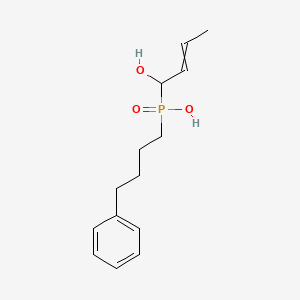

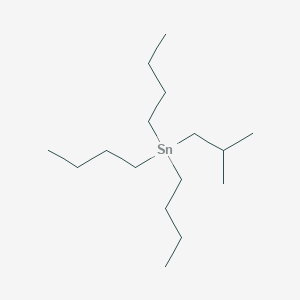
![(E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one](/img/structure/B14336484.png)
![N-{1-Benzoyl-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}nitramide](/img/structure/B14336492.png)
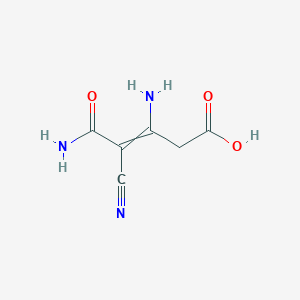
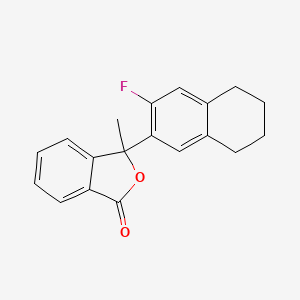

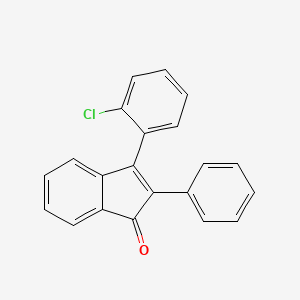
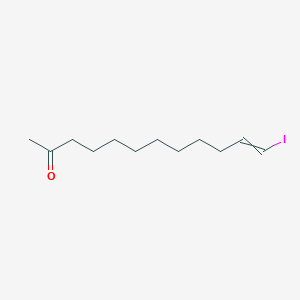

![Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B14336563.png)
![1,4-Butanediamine, N-[3-(ethylamino)propyl]-](/img/structure/B14336569.png)
